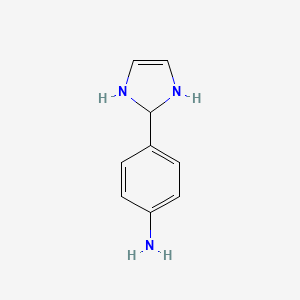
4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydroxybutyl group attached to an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as imidazole and a suitable butyl derivative.
Hydroxylation: The butyl derivative undergoes hydroxylation to introduce the four hydroxyl groups. This step often requires the use of strong oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Coupling Reaction: The hydroxylated butyl derivative is then coupled with the imidazole ring. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reagents.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted butyl-imidazole derivatives
Scientific Research Applications
4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can influence various biochemical pathways, potentially altering metabolic processes or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,4-dione
- 4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,6-dione
Uniqueness
4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the hydroxyl groups and the specific arrangement of the imidazole ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H10N2O6 |
|---|---|
Molecular Weight |
218.16 g/mol |
IUPAC Name |
5-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]imidazole-2,4-dione |
InChI |
InChI=1S/C7H10N2O6/c10-1-2(11)4(12)5(13)3-6(14)9-7(15)8-3/h2,4-5,10-13H,1H2,(H,9,14,15)/t2-,4+,5-/m1/s1 |
InChI Key |
VEHCJAZHAZFYQN-UCZIYFJWSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C1=NC(=O)NC1=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C1=NC(=O)NC1=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12815254.png)



![7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12815277.png)


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate](/img/structure/B12815285.png)
![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B12815295.png)
![5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815298.png)




